锶 (Z)-2,2,6,6-四甲基-5-氧代庚-3-烯-3-醇盐

描述

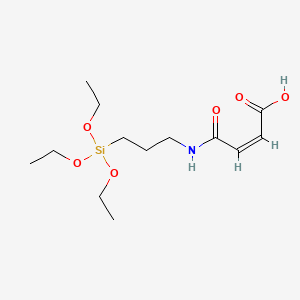

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) is a coordination compound where strontium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

科学研究应用

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in various organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

作用机制

Target of Action

The primary target of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is the bone tissue . It has a unique mechanism of action where it intensifies osteoblastogenesis while inhibiting osteoclastogenesis . This dual action on bone tissue makes it a potent agent in the management of osteoporosis .

Mode of Action

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate interacts with its targets, the osteoblasts and osteoclasts, in a unique way. It increases the deposition of new bone by osteoblasts and simultaneously reduces the resorption of bone by osteoclasts . This dual action promotes the formation of new bone tissue while preventing the breakdown of existing bone tissue .

Biochemical Pathways

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate affects several biochemical pathways. It interacts through the canonical and non-canonical Wnt signaling pathways, as well as through the activation of NFATc . Administration of Strontium in the form of ranelate increases the expression of Wnt5a mRNA, which contributes to the activation of the canonical Wnt signaling pathway .

Pharmacokinetics

The pharmacokinetics of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its absorption, distribution, metabolism, and excretion (ADME). The gastrointestinal absorption of Strontium largely depends on age and may vary from 90% of the element’s dietary intake in infants to only 10% in the elderly . The half-life time for the urinary strontium (Sr):creatinine ratio was 39.5±9.5 hour and the cumulative urinary excretion (day 0–6) was 34.0±13.8 mg, representing 15.5±6.3% of the administered dose and 84% of the estimated absorbed dose, respectively .

Result of Action

The result of the action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is the strengthening of bone tissue. It increases bone formation and reduces bone resorption, leading to an increase in bone mass and a decrease in the risk of fractures . It also improves and strengthens intrinsic bone tissue quality and microarchitecture in osteoporosis .

Action Environment

The action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is influenced by environmental factors. Strontium is softer than calcium and decomposes vigorously in water . It is a silvery color but rapidly oxidizes to yellow due to the formation of strontium oxide . Because of its propensity for oxidation and ignition, strontium is typically stored under kerosene . These environmental factors can influence the action, efficacy, and stability of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate.

生化分析

Biochemical Properties

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate plays a significant role in biochemical reactions, particularly in the context of bone metabolism and cellular signaling. The compound interacts with several enzymes and proteins, including osteoblasts and osteoclasts, which are crucial for bone formation and resorption, respectively . Strontium ions from the compound can activate the calcium-sensing receptor on osteoblasts, leading to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the Wnt signaling pathway . These interactions promote the proliferation and differentiation of osteoblasts while inhibiting the activity of osteoclasts, thereby enhancing bone formation and reducing bone resorption .

Cellular Effects

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has notable effects on various cell types and cellular processes. In bone cells, the compound enhances the proliferation and differentiation of osteoblasts, leading to increased bone formation . It also inhibits the activity of osteoclasts, reducing bone resorption . Additionally, the compound influences cell signaling pathways, such as the MAPK and Wnt pathways, which are involved in cell proliferation, differentiation, and survival . These effects contribute to the overall improvement of bone density and strength.

Molecular Mechanism

The molecular mechanism of action of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves several key interactions at the molecular level. The strontium ions from the compound bind to the calcium-sensing receptor on osteoblasts, leading to the activation of downstream signaling pathways . This binding triggers the activation of phospholipase Cβ, which in turn leads to the production of inositol 1,4,5-triphosphate and the release of intracellular calcium . The increased intracellular calcium levels activate the MAPK and Wnt signaling pathways, promoting osteoblast proliferation and differentiation . Additionally, the compound inhibits the activity of osteoclasts by modulating the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) and osteoprotegerin (OPG), which are key regulators of osteoclastogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate have been observed to change over time. The compound is relatively stable under physiological conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its efficacy in promoting bone formation and inhibiting bone resorption over several weeks . Prolonged exposure to the compound may lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate vary with different dosages in animal models. At low to moderate doses, the compound effectively enhances bone density and strength without causing significant adverse effects . At high doses, the compound can lead to toxic effects, including hypercalcemia and renal toxicity . Threshold effects have been observed, where the beneficial effects on bone metabolism plateau at higher doses, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is involved in several metabolic pathways, particularly those related to bone metabolism. The compound interacts with enzymes such as alkaline phosphatase and collagenase, which are involved in bone formation and remodeling . Strontium ions from the compound can replace calcium ions in the bone matrix, leading to changes in the mineral composition of bone . Additionally, the compound affects metabolic flux by modulating the activity of key enzymes involved in bone metabolism .

Transport and Distribution

Within cells and tissues, Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is transported and distributed through various mechanisms. The compound can be taken up by cells via calcium channels and transporters . Once inside the cells, the strontium ions are distributed to different cellular compartments, including the cytoplasm and the nucleus . The compound can also bind to transport proteins, which facilitate its distribution within tissues . The localization and accumulation of the compound within specific tissues, such as bone, contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and the nucleus of osteoblasts . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments . The localization of the compound within these compartments allows it to interact with key signaling molecules and enzymes, thereby exerting its effects on bone metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) typically involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

化学反应分析

Types of Reactions

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different strontium complexes.

Substitution: The ligand can be substituted with other ligands to form new coordination compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands.

Major Products Formed

Oxidation: Strontium oxide and various organic by-products.

Reduction: Different strontium complexes depending on the reducing agent used.

Substitution: New coordination compounds with different ligands.

相似化合物的比较

Similar Compounds

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II)

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LEAD(II)

Uniqueness

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) is unique due to its specific coordination environment and the properties imparted by the strontium ion. Compared to similar compounds with different metal centers, it exhibits distinct reactivity and stability, making it suitable for specific applications in materials science and catalysis .

属性

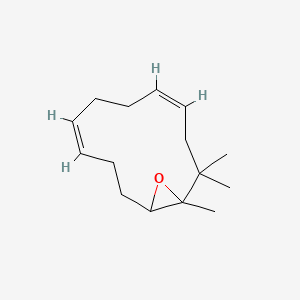

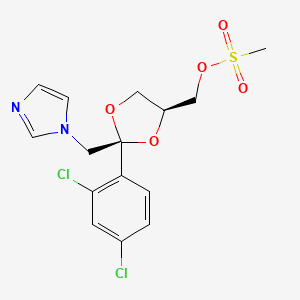

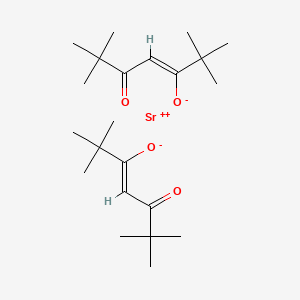

IUPAC Name |

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMVGGQTAPQJQ-ATMONBRVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426029 | |

| Record name | AC1OCDMI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36830-74-7 | |

| Record name | AC1OCDMI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。